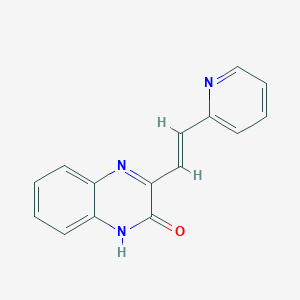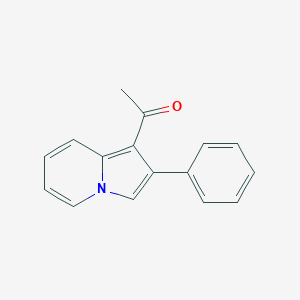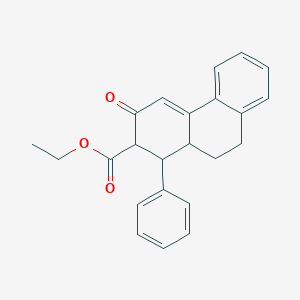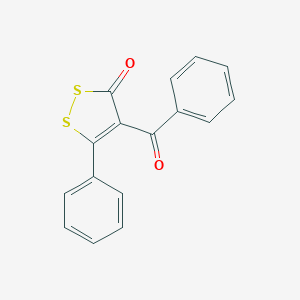
3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a heterocyclic organic molecule that contains a quinoxaline ring and a pyridine ring, which are connected by a vinyl group.
Mécanisme D'action
The exact mechanism of action of 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one is not fully understood. However, several studies have suggested that this compound exerts its biological activities by interacting with various cellular targets, including DNA, enzymes, and receptors. It has been reported that this compound can bind to DNA and induce DNA damage, which leads to cell cycle arrest and apoptosis. Moreover, this compound has also been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and transcription. Additionally, this compound has also been found to interact with several receptors, including estrogen receptors, which are involved in the development and progression of breast cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one are diverse and depend on the target molecule and cellular context. This compound has been found to induce apoptosis and cell cycle arrest in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the activity of cyclin-dependent kinases. Moreover, this compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their metabolic pathways. Additionally, this compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one in lab experiments are its diverse biological activities and potential therapeutic applications. This compound can be used as a lead compound for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. However, the limitations of using this compound in lab experiments are its low solubility in water and its potential toxicity. Therefore, further studies are required to optimize the synthesis method and evaluate the toxicity and pharmacokinetics of this compound.
Orientations Futures
There are several future directions for the research on 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one. Firstly, further studies are required to elucidate the exact mechanism of action of this compound and identify its cellular targets. Secondly, the structure-activity relationship of this compound needs to be investigated to optimize its biological activities and reduce its toxicity. Thirdly, the pharmacokinetics and toxicity of this compound need to be evaluated in animal models to determine its potential as a therapeutic agent. Finally, the potential of this compound as a drug delivery system needs to be explored by conjugating it with other molecules, such as peptides and antibodies.
Méthodes De Synthèse
The synthesis of 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one can be achieved through a multistep synthetic route. The first step involves the reaction of 2-bromo-3-nitropyridine with 2-aminoacetophenone to form 3-(2-nitrophenyl)pyridine-2-amine. This intermediate is then reduced using palladium on carbon catalyst to obtain 3-(2-aminophenyl)pyridine-2-amine. The final step involves the reaction of 3-(2-aminophenyl)pyridine-2-amine with 2-chloroacetyl chloride in the presence of triethylamine to form 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one.
Applications De Recherche Scientifique
3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one has been found to exhibit various biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. Several studies have reported the potential of this compound as a therapeutic agent for the treatment of cancer, especially breast cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has also been found to possess antibacterial and antifungal activities against several pathogenic microorganisms. It has been reported that 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one can inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, this compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C15H11N3O |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
3-[(E)-2-pyridin-2-ylethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H11N3O/c19-15-14(9-8-11-5-3-4-10-16-11)17-12-6-1-2-7-13(12)18-15/h1-10H,(H,18,19)/b9-8+ |
Clé InChI |
YKUZPPLSIAFQNK-CMDGGOBGSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/C3=CC=CC=N3 |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=CC=N3 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)

![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)



![1-Phenylazepino[2,1,7-cd]indolizine](/img/structure/B289746.png)

![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)
![9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)

![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)